N-(4-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S/c19-12-2-1-3-13-16(12)20-18(26-13)21-17(25)10-4-6-11(7-5-10)22-14(23)8-9-15(22)24/h1-7H,8-9H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLMONMJUBBJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and reported biological activities. Below is a detailed analysis of key analogs:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)
- Structural Differences : Replaces the bromo-benzothiazole with a 2,5-dimethylpyrrole group.
- Biological Activity: MPPB enhances monoclonal antibody production in recombinant CHO cells but suppresses galactosylation, a critical quality attribute for therapeutic antibodies .
- SAR Insights : The 2,5-dimethylpyrrole is critical for activity, suggesting that electron-donating substituents on aromatic systems may modulate cellular metabolism differently compared to halogenated groups like bromo .
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Structural Differences : Substitutes bromo-benzothiazole with a 5-methoxybenzofuran-thiazole group.
- Functional Implications : The methoxybenzofuran may improve π-π stacking interactions in hydrophobic binding pockets, while the thiazole retains hydrogen-bonding capability. The absence of bromo reduces molecular weight (447.5 g/mol vs. ~434 g/mol) and alters electronic properties .
Key Data :
Parameter Methoxybenzofuran Derivative Target Compound Substituent Electronic Effects Electron-donating (methoxy) Electron-withdrawing (bromo) Solubility Likely higher due to methoxy Likely lower due to bromo
Sulfonamide Derivatives with Bromo/Chloro Substituents
- Example : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide .
- Structural Differences : Uses a sulfonamide core instead of benzamide and incorporates a pyrazole ring.
- Functional Implications : Sulfonamides are associated with cyclooxygenase (COX) inhibition, while bromo/chloro groups enhance binding to hydrophobic enzyme pockets. The pyrazole ring may confer conformational rigidity absent in the target compound .
Key Findings from Structural and Functional Analysis
Halogenation vs. Alkyl/Aryl Groups :
- Bromo substituents (target compound) may improve target binding via halogen bonds but reduce solubility compared to methyl/methoxy groups (MPPB, methoxybenzofuran analog) .
- Chloro/bromo in sulfonamide derivatives enhances enzyme inhibition but in distinct mechanistic contexts (e.g., COX vs. kinase targets) .
Core Scaffold Impact :
- Benzamide derivatives (target, MPPB) are more likely to modulate intracellular pathways (e.g., energy metabolism, antibody production) compared to sulfonamides, which often target extracellular enzymes .
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (~434 g/mol) compared to MPPB (~380 g/mol) may limit blood-brain barrier penetration but improve plasma protein binding .
Q & A
Q. What are the key synthetic routes for N-(4-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling 4-bromo-1,3-benzothiazol-2-amine with activated 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid derivatives (e.g., acid chlorides or mixed anhydrides).
- Halogenation : Bromination at the 4-position of the benzothiazole ring using reagents like N-bromosuccinimide (NBS) under controlled light or radical initiators.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are used for coupling reactions, with reflux conditions (60–100°C) to enhance reaction rates.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the compound characterized to confirm structural integrity?
Key characterization techniques include:
- NMR spectroscopy : and NMR verify the benzothiazole, pyrrolidine-dione, and benzamide moieties.
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~423–433 g/mol).
- X-ray crystallography : Resolves 3D conformation to assess potential binding interactions with biological targets .
Q. What preliminary biological activities are associated with this compound?
Early studies suggest:
- Antimicrobial activity : Inhibition of bacterial DNA gyrase (IC ~5–10 µM) due to the bromobenzothiazole moiety.
- Anticancer potential : Moderate cytotoxicity against HeLa and MCF-7 cell lines (IC ~20–50 µM) via apoptosis induction.
- Enzyme modulation : The pyrrolidine-dione group may interact with ATP-binding pockets in kinases .
Advanced Research Questions
Q. What experimental strategies elucidate the compound’s mechanism of action in cellular systems?
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins (e.g., kinases, DNA gyrase).
- Cellular ATP modulation : Intracellular ATP levels are measured using luminescence assays (e.g., CellTiter-Glo®) to correlate with metabolic activity .
- Transcriptomic profiling : RNA sequencing identifies pathways affected by the compound (e.g., apoptosis, oxidative stress) .
Q. How can researchers resolve contradictions in bioactivity data across different cell lines?
- Dose-response validation : Test multiple concentrations (0.1–100 µM) to rule out off-target effects at high doses.
- Metabolic profiling : Measure glucose uptake and lactate production (via HPLC) to assess if bioactivity is influenced by cell-specific metabolic flux .
- Comparative SAR studies : Modify substituents (e.g., replacing bromine with chlorine) to isolate structural determinants of activity .
Q. What methodologies optimize cell-specific productivity in recombinant CHO cultures treated with this compound?
- Fed-batch protocols : Add the compound (0.08–0.64 mM) at log phase (day 2–4) to balance cell growth inhibition and productivity.
- Metabolite monitoring : Use BioProfile FLEX2 for real-time glucose/lactate analysis. Cell-specific productivity (pg/cell/day) is calculated from mAb titers (HPLC) and viable cell density .
Q. How do structural modifications impact N-linked glycosylation of therapeutic antibodies?
- Glycosylation profiling : EZGlyco mAb-N kits and HILIC-UPLC quantify G0F/G1F/G2F glycans. The compound reduces galactosylation (e.g., G1F from 24.5% to 14.8%) by altering UDP-galactose transport .
- SAR optimization : Retain the 2,5-dimethylpyrrole subunit to maintain productivity while introducing polar groups (e.g., hydroxyl) to mitigate glycosylation inhibition .
Q. What computational tools predict metabolic flux changes induced by the compound?
- Constraint-based modeling : Use COBRApy to simulate CHO cell metabolism under treatment, integrating glucose uptake, ATP yield, and lactate secretion data.
- Kinetic modeling : Estimate Michaelis-Menten parameters for enzymes like hexokinase and lactate dehydrogenase to predict flux redistribution .
Q. How does the compound influence mitochondrial respiration in energy-stressed cells?
- Oxygen consumption rate (OCR) : Measure via Seahorse XF Analyzer. The compound increases OCR by 30–50% in glucose-depleted conditions, indicating TCA cycle activation.
- ATP-linked respiration : Inhibitors (e.g., oligomycin) differentiate ATP-coupled vs. uncoupled respiration, showing the compound enhances ATP synthesis efficiency .
Q. What alternative synthetic routes improve yield and scalability?
- Microwave-assisted synthesis : Reduces reaction time for amide coupling from 12 hours to 2 hours (yield improvement: 70% → 85%).
- Flow chemistry : Continuous processing minimizes intermediate isolation steps, achieving >90% purity in one pass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
